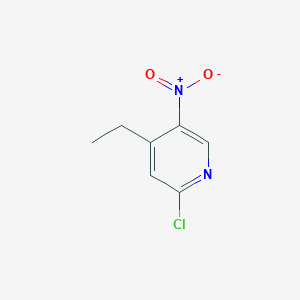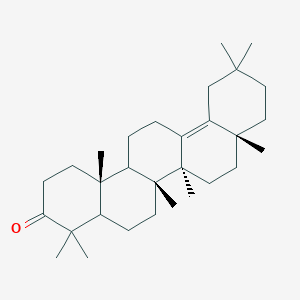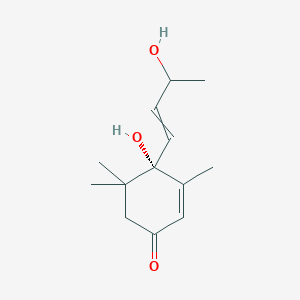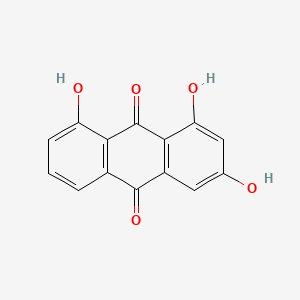
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-piperazine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperazine ring. The deuterium atoms replace the hydrogen atoms at specific positions, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperazine Ring: The nitro-pyridine is then reacted with piperazine to form the desired compound. This step may involve the use of a base such as sodium hydroxide to facilitate the reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(6-Amino-3-pyridinyl)-piperazine-2,2,6,6-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
科学研究应用
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 has several applications in scientific research:
Pharmacokinetics: Used as a tracer in metabolic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: Employed in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industrial Applications: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound.
相似化合物的比较
Similar Compounds
4-(6-Nitro-3-pyridinyl)-piperazine: The non-deuterated version of the compound.
4-(6-Amino-3-pyridinyl)-piperazine: A reduced form with an amino group instead of a nitro group.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: A tert-butyl carbamate-protected derivative.
Uniqueness
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties. This makes it particularly valuable in metabolic studies and drug development, where understanding the stability and behavior of the compound in biological systems is crucial.
属性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
3,3,5,5-tetradeuterio-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |
InChI 键 |
UBCDLQPOKISIDX-KHORGVISSA-N |
手性 SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
规范 SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)


![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)





